molecular formula C21H24N2O3 B2665261 N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899755-31-8

N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B2665261
CAS No.: 899755-31-8
M. Wt: 352.434
InChI Key: KYNPAPRTQCCSAM-UHFFFAOYSA-N
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Description

N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a methoxybenzoyl group, and a p-tolyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxybenzoyl group: This step involves the acylation of the piperidine ring with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the p-tolyl group: The final step involves the coupling of the piperidine derivative with p-tolylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(3-methoxybenzoyl)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

N-(3-methoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the specific combination of the methoxybenzoyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16-9-11-18(12-10-16)23(21(25)22-13-4-3-5-14-22)20(24)17-7-6-8-19(15-17)26-2/h6-12,15H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNPAPRTQCCSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC(=CC=C2)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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